![molecular formula C21H33FO4 B038089 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid CAS No. 117708-12-0](/img/structure/B38089.png)
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid, also known as CJ-129, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CJ-129 belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which are known to play a key role in regulating glucose and lipid metabolism in the body.
作用機序
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid exerts its effects by activating PPARs, which are nuclear receptors that play a key role in regulating glucose and lipid metabolism in the body. Specifically, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid binds to and activates PPAR-alpha, which leads to increased fatty acid oxidation and improved insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to have other biochemical and physiological effects. For example, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development of metabolic disorders.
実験室実験の利点と制限
One advantage of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid is that it is a highly specific agonist for PPAR-alpha, which reduces the risk of off-target effects. However, one limitation is that 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has a relatively short half-life, which can make dosing and administration more challenging.
将来の方向性
There are several potential future directions for research on 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid. One area of interest is in the development of more potent and longer-lasting PPAR agonists based on the structure of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid. Another area of interest is in exploring the potential therapeutic applications of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid in other disease states, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms underlying the effects of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid on glucose and lipid metabolism, as well as its other biochemical and physiological effects.
合成法
The synthesis of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid involves several steps, starting with the reaction of cyclohexylmagnesium bromide with 3-chloro-2-fluoropropene to yield 3-cyclohexyl-3-fluoro-1-chloropropane. This intermediate is then reacted with 2,5-dihydroxy-3-cyclopenten-1-one to yield the desired product, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid.
科学的研究の応用
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes and obesity. Studies have shown that 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid can improve insulin sensitivity, reduce inflammation, and promote weight loss in animal models.
特性
CAS番号 |
117708-12-0 |
---|---|
製品名 |
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid |
分子式 |
C21H33FO4 |
分子量 |
368.5 g/mol |
IUPAC名 |
(E)-7-[2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-fluoro-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H33FO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+ |
InChIキー |
NPJPRSYGKCKGRY-JHYQVCNUSA-N |
異性体SMILES |
C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)F)O)O |
SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O |
正規SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O |
同義語 |
9-DAF 9-fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。